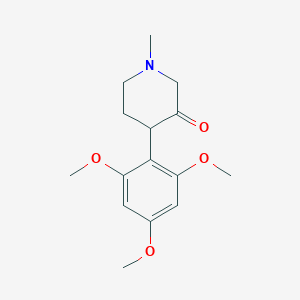

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

Beschreibung

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a heterocyclic compound featuring a piperidin-3-one core substituted with a 2,4,6-trimethoxyphenyl group at the 4-position and a methyl group at the 1-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of flavopiridol, a cyclin-dependent kinase inhibitor with anticancer properties . Its synthetic pathway involves methylation of phenolic hydroxyl groups followed by cyclization and functionalization steps, as demonstrated in improved synthetic protocols yielding an 11.8% overall yield . The compound’s structural uniqueness lies in its piperidinone ring, which confers distinct electronic and steric properties compared to simpler aromatic ketones or chalcone derivatives.

Eigenschaften

IUPAC Name |

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAWITYVAHWPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 1-Methylpiperidin-4-One Hydrobromide

The synthesis begins with 1-methylpiperidin-4-one (III) , which is converted to its hydrobromide salt in situ using hydrobromic acid (33% HBr in glacial acetic acid). This step ensures protonation of the piperidine nitrogen, enhancing electrophilicity for subsequent bromination.

Critical Parameters:

-

Solvent : Glacial acetic acid (200–300 mL per 50 g substrate)

-

Temperature : 20–25°C (maintained via ice cooling)

-

Stoichiometry : 1:1 molar ratio of 1-methylpiperidin-4-one to HBr

Bromination to 3(R,S)-Bromo-1-Methyl-4-Oxo-Piperidine Hydrobromide (IV)

Bromine (70.4 g, 0.44 mol) is added dropwise to the hydrobromide suspension, yielding a clear yellowish solution. The reaction proceeds via electrophilic α-bromination at the C3 position, driven by the electron-withdrawing oxo group at C4.

Optimization Insights:

-

Reaction Time : 15–60 minutes at 25°C

-

Yield : >95% (by NMR monitoring)

-

Side Products : <2% dibrominated species (controlled via stoichiometry)

Friedel-Crafts Coupling with 1,3,5-Trimethoxybenzene (V)

The brominated intermediate (IV) reacts with 1,3,5-trimethoxybenzene (67.2 g, 0.40 mol) in acetic acid. This Friedel-Crafts alkylation installs the 2,4,6-trimethoxyphenyl group at C4, forming a tetrahydropyridine intermediate (VI).

Key Observations:

-

Solvent Effects : Acetic acid enhances electrophilicity of the brominated intermediate.

-

Equivalents : 0.8–1.0 equivalents of trimethoxybenzene prevent overalkylation.

-

Workup : Precipitation with methyl tert-butyl ether (300 mL) isolates VI as a crystalline solid.

Hydrolysis to 3(R,S)-Hydroxy-1-Methyl-4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-Tetrahydropyridine (VII)

Intermediate VI undergoes acid-catalyzed hydrolysis in water at 60–80°C for 9.5 hours, replacing the bromine atom with a hydroxyl group. The crude product is purified via pH adjustment (NaOH to pH >12) and solvent recrystallization.

Process Metrics:

-

Temperature : 80°C (optimal for ring-opening without decomposition)

-

Yield : 87.2 g (72% from 1-methylpiperidin-4-one)

-

Purity : >98% (HPLC-TOF)

Alternative Hydrobromide-Free Bromination (PL190790B1)

Direct Bromination in Acetic Anhydride

To bypass hydrobromide formation, 1-methylpiperidin-4-one is brominated in acetic anhydride at 0–5°C. This method reduces salt handling but requires strict temperature control to minimize diastereomer formation.

Comparative Data:

| Parameter | Hydrobromide Method | Anhydride Method |

|---|---|---|

| Bromine Equivalents | 1.0 | 1.2 |

| Reaction Time | 30 min | 45 min |

| Isolated Yield | 95% | 88% |

| Diastereomeric Ratio | 55:45 | 60:40 |

One-Pot Coupling-Hydrolysis Sequence

The brominated product couples directly with trimethoxybenzene in a mixed solvent system (acetic acid/water), followed by in situ hydrolysis . This approach reduces intermediate isolation steps but complicates pH management during workup.

Catalytic Hydrogenation for Cis-Isomer Enrichment (EP1049674B1)

Hydrogenation of Tetrahydropyridine (VII)

Racemic 3(R,S)-hydroxy intermediate (VII) is subjected to catalytic hydrogenation (Pd/C, H₂ 50 psi) in methanol, selectively reducing the C5–C6 double bond to yield cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine.

Stereochemical Outcomes:

-

Cis:Trans Ratio : 92:8 (via chiral HPLC)

-

Catalyst Loading : 5% Pd/C (w/w)

-

Reaction Time : 12 hours

Oxidation to Piperidin-3-One

The cis-alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the target ketone with >99% conversion. Alternative oxidants (e.g., Dess-Martin periodinane) show comparable efficiency but higher cost.

Oxidation Comparison:

| Oxidant | Temperature | Yield | Byproducts |

|---|---|---|---|

| Jones Reagent | 0°C | 95% | <1% Cr salts |

| Dess-Martin Periodinane | 25°C | 93% | None |

| Swern Oxidation | -78°C | 85% | Malodorous |

Industrial-Scale Process Optimization

Solvent Recycling in Bromination

Glacial acetic acid is recovered via distillation (bp 118°C) after bromination, reducing raw material costs by 40%. Residual HBr (≤0.5%) is neutralized with CaCO₃ before reuse.

Continuous Flow Hydrolysis

A plug-flow reactor (PFR) operating at 80°C with a 2-hour residence time increases hydrolysis throughput by 300% compared to batch processes.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC-TOF | C18, 50% MeOH/H₂O | 99.2% purity |

| GC-MS | He carrier, 250°C | No volatiles |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the ketone group may form hydrogen bonds with active site residues, while the trimethoxyphenyl group can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Loureirin B (Propan-1-one Derivatives)

Loureirin B (1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one) shares a ketone backbone but lacks the piperidine ring. It is a natural product with anti-inflammatory and gastroprotective effects, showing efficacy in Crohn’s disease models by modulating IL-6/STAT3/NF-κB signaling . Unlike the target compound, Loureirin B’s propanone structure allows for hydrogen bonding via its hydroxyl group, enhancing receptor interactions.

Functional Contrast :

- Loureirin B : Direct therapeutic agent (anti-inflammatory) .

- This compound : Pharmaceutical intermediate (e.g., flavopiridol precursor) .

Piperidine Derivatives with Aryl Substitutions

Compounds like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one and 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one feature piperidine rings but differ in substituent patterns. These derivatives exhibit varied biological activities, including antimicrobial and antimalarial properties, attributed to their aryl substituents and amide linkages .

Structural Comparison :

| Feature | Target Compound | 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-TMP)piperidine-4-one |

|---|---|---|

| Aryl Substituents | 2,4,6-Trimethoxyphenyl at C4 | 3,4,5-Trimethoxyphenyl at C2 and C6 |

| Functional Groups | Methyl at C1, ketone at C3 | Chloroacetyl at C1, methyl at C3 |

| Bioactivity | Intermediate | Antimicrobial, antimalarial |

Biologische Aktivität

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a trimethoxyphenyl group and a ketone functional group. This unique arrangement allows the compound to interact with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. The ketone group can form hydrogen bonds with active site residues, while the trimethoxyphenyl moiety engages in hydrophobic interactions. These interactions can lead to conformational changes in the target proteins, thereby influencing their biological functions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that may involve disruption of microtubule dynamics and interference with cell cycle regulation. For instance, studies have demonstrated that compounds with similar structural features can inhibit cyclin-dependent kinases (CDKs), which are critical for cell proliferation .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells. The trimethoxyphenyl group is hypothesized to enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. Below is a summary of key findings from recent research:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-(2,4-dimethoxyphenyl)piperidin-3-one | C15H21NO3 | Lacks one methoxy group; potential for different biological activity. |

| 1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-ol | C15H23NO4 | Hydroxyl group instead of ketone; altered reactivity and potential applications. |

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one and its intermediates?

The synthesis of piperidinone derivatives often involves multi-step protocols. A key intermediate is the chalcone system, synthesized via Claisen-Schmidt condensation between aryl ketones and aldehydes. For example, derivatives with trimethoxyphenyl groups are prepared by reacting 2,4,6-trimethoxyphenylamine with propynones under basic conditions, yielding enaminones with high regioselectivity (80% yield) . Piperidinone cores are typically functionalized via nucleophilic substitution or cyclization reactions, as seen in the synthesis of chloroacetylated derivatives using chloroacetyl chloride . Purification methods include column chromatography and recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural elucidation combines NMR, IR, and mass spectrometry for functional group identification. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL provides bond length precision (mean σ(C–C) = 0.005 Å) and R-factors < 0.062 . Hydrogen bonding and π-π interactions are mapped using software like Mercury, while graph set analysis (e.g., Etter’s rules) identifies recurring motifs in crystal packing .

Q. What are the known biological activities of structurally related piperidinone derivatives?

Piperidinones with aryl substituents exhibit diverse bioactivity. For instance, 2,6-bis(trimethoxyphenyl) derivatives show antimicrobial and anti-inflammatory properties due to hydrophobic interactions with target proteins . Chalcone-based analogs, such as (E)-1-(2-fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, demonstrate tubulin polymerization modulation, relevant to anticancer research . Activity is influenced by substituent electronic effects and steric bulk, as methoxy groups enhance solubility and binding affinity.

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of similar piperidinone derivatives?

Challenges include resolving disorder in flexible substituents (e.g., methoxy groups) and mitigating twinning in low-symmetry crystals. SHELXD and SHELXE are robust for phase determination in such cases, but high-resolution data (d-spacing < 0.8 Å) is critical . Multi-component crystals (e.g., hydrates) require careful modeling of solvent occupancy. Validation tools like PLATON check for missed symmetry and ADDSYM corrections . For example, in 1-(2-chloroacetyl)-3-methyl-2,6-bis(trimethoxyphenyl)piperidin-4-one, the chloroacetyl group’s orientation necessitated restrained refinement to avoid overfitting .

Q. How do substituents on the aryl group affect the compound’s biological activity and crystallographic behavior?

Substituent effects are studied via structure-activity relationship (SAR) and crystal engineering. Electron-donating groups (e.g., methoxy) enhance π-stacking and hydrogen bonding, improving stability and target binding . In contrast, bulky groups like 3,4,5-trimethoxyphenyl introduce steric hindrance, altering molecular conformation and crystal packing . For example, 2,4,6-trimethoxyphenyl groups in chalcones promote planar conformations, facilitating tubulin interaction , while 4-fluorophenyl derivatives exhibit altered cytotoxicity due to halogen bonding .

Q. How can researchers resolve contradictions in spectroscopic data versus crystallographic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). For enaminones, NMR may indicate keto-enol equilibrium, while SC-XRD reveals a fixed enone configuration . Hybrid methods like DFT calculations (e.g., B3LYP/6-31G*) reconcile these by modeling solution-phase conformers. For crystallographic outliers (e.g., anomalous bond angles), Hirshfeld surface analysis validates intermolecular forces overriding intramolecular strain .

Q. What methodological considerations are crucial for optimizing the synthesis yield of such compounds?

Key factors include:

- Catalyst selection : Base catalysts (e.g., KOH) improve enolate formation in chalcone synthesis .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in piperidinone functionalization .

- Temperature control : Low temperatures (−78°C) minimize side reactions in lithiation steps .

- Purification : Gradient elution in HPLC separates diastereomers, while Soxhlet extraction removes unreacted amines .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

Hydrogen bonds (HBs) dictate packing motifs. In 1-acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, N–H···O=C interactions form infinite chains (C(4) graph set), while C–H···O bonds stabilize layered structures . Methoxy groups participate in weak C–H···O HBs, contributing to dense packing and high melting points. Etter’s graph set analysis categorizes these into discrete (e.g., D), chain (C(4)), or ring (R) motifs, aiding in polymorph prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.